molecular formula C8H4BrF2NOS B2809933 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole CAS No. 1629896-94-1

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

Cat. No. B2809933
CAS RN: 1629896-94-1
M. Wt: 280.09
InChI Key: LKFLOTWUQJHPRV-UHFFFAOYSA-N
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Description

“2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole” is a chemical compound with the CAS Number: 1629896-94-1 . It has a molecular weight of 280.09 and is typically in powder form .


Synthesis Analysis

The synthesis of benzothiazoles, which includes “2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole”, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Physical And Chemical Properties Analysis

“2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole” is a powder that is stored at room temperature . It has a molecular weight of 280.09 .

Scientific Research Applications

properties

IUPAC Name

2-bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NOS/c1-13-6-3(10)2-4-7(5(6)11)14-8(9)12-4/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFLOTWUQJHPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1F)SC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

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